2-Anthraquinonesulfonic acid
Overview
Description
2-Anthraquinonesulfonic acid is an organic compound derived from anthraquinone, characterized by the presence of a sulfonic acid group at the second position of the anthraquinone structure. This compound is part of the larger family of anthraquinones, which are known for their diverse applications in dyes, pigments, and pharmaceuticals .
Mechanism of Action
Target of Action
The primary targets of 2-Anthraquinonesulfonic acid (AQ2S) are caspases and the AKT survival mechanism . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation. The AKT survival mechanism, also known as the PI3K/AKT pathway, is an intracellular signaling pathway promoting survival and growth in response to extracellular signals .
Mode of Action
AQ2S interacts with its targets by inhibiting caspases and activating the AKT survival mechanism . This suggests that AQ2S may have additional mechanisms of action that are yet to be fully understood .
Biochemical Pathways
The biochemical pathways affected by AQ2S primarily involve the caspase-dependent pathway and the PI3K/AKT survival pathway . By inhibiting caspases, AQ2S can prevent programmed cell death or apoptosis. On the other hand, by enhancing the PI3K/AKT survival mechanism, AQ2S promotes cell survival and growth .
Result of Action
The molecular and cellular effects of AQ2S action are neuroprotective . It has been shown to reduce hydrogen peroxide (H2O2) injury and potently inhibit staurosporine (STS)-induced injury . This makes AQ2S a promising therapeutic agent for neurodegenerative diseases .
Biochemical Analysis
Biochemical Properties
2-Anthraquinonesulfonic acid plays a significant role in biochemical reactions, particularly in the context of neuroprotection. It interacts with enzymes such as caspases and proteins involved in the phosphatidylinositol-3-kinase (PI3K)/AKT survival pathway . The compound inhibits caspase activity, which is crucial for its neuroprotective effects, and activates the AKT pathway, enhancing cell survival . Additionally, this compound forms charge-transfer complexes with other molecules, enhancing its biochemical reactivity .
Cellular Effects
This compound has been shown to exert protective effects on various cell types, particularly neurons. It reduces oxidative injury induced by hydrogen peroxide and staurosporine in cortical neurons . The compound influences cell signaling pathways by activating the AKT pathway and inhibiting caspase activity, which helps in reducing cell death . Furthermore, this compound impacts gene expression related to cell survival and apoptosis, contributing to its neuroprotective properties .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with key biomolecules. It binds to and inhibits caspases, preventing the cleavage of essential proteins involved in apoptosis . The compound also activates the AKT pathway, promoting cell survival by enhancing the phosphorylation of AKT . These interactions at the molecular level are crucial for the compound’s neuroprotective effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under experimental conditions and maintains its neuroprotective properties over extended periods . Long-term studies have shown that this compound continues to inhibit caspase activity and activate the AKT pathway, providing sustained protection against neuronal injury
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces neuronal injury and promotes cell survival . At higher doses, it may exhibit toxic effects, exacerbating oxidative injury and inhibiting essential cellular pathways . Determining the optimal dosage is crucial for maximizing its therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s interaction with the PI3K/AKT pathway is particularly significant, as it enhances cell survival and reduces apoptosis . Additionally, this compound may affect metabolic flux and metabolite levels, contributing to its overall biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function. Understanding the transport mechanisms is essential for optimizing its therapeutic applications.
Subcellular Localization
This compound localizes to specific subcellular compartments, where it exerts its effects. The compound’s targeting signals and post-translational modifications direct it to particular organelles, enhancing its activity and function . This subcellular localization is crucial for its neuroprotective properties and overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Anthraquinonesulfonic acid can be synthesized through the sulfonation of anthraquinone. The process typically involves the reaction of anthraquinone with sulfur trioxide or oleum in a sulfur dioxide solvent. The reaction is catalyzed by mercury or boric acid to achieve the desired sulfonation at the second position .
Industrial Production Methods: In industrial settings, the sulfonation process is scaled up using similar reagents and conditions. The reaction mixture is quenched with water to precipitate the sulfonic acid as an alkali metal salt, which is then purified to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Anthraquinonesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: It can be reduced to hydroquinone derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed for substitution reactions
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted anthraquinone derivatives
Scientific Research Applications
2-Anthraquinonesulfonic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Emodin: Another anthraquinone derivative with neuroprotective properties.
Rhein: Known for its anti-inflammatory and anti-cancer activities.
Aloin: Used for its laxative effects and potential therapeutic benefits.
Uniqueness: 2-Anthraquinonesulfonic acid stands out due to its potent neuroprotective effects and ability to inhibit caspases, making it a promising candidate for therapeutic applications in neurodegenerative diseases .
Properties
IUPAC Name |
9,10-dioxoanthracene-2-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O5S/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(20(17,18)19)5-6-11(12)13/h1-7H,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNWSHJJPDXKCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045030 | |
Record name | 9,10-Dioxo-9,10-dihydroanthracene-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84-48-0 | |
Record name | 2-Anthraquinonesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anthraquinone-2-sulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Anthraquinonesulfonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229389 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9,10-Dioxo-9,10-dihydroanthracene-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,10-dioxoanthracene-2-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.393 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-ANTHRAQUINONESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0S001C4YJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-anthraquinonesulfonic acid function as a redox mediator in biological systems?
A1: Research suggests that this compound can influence the oxidation-reduction potential (ORP) in biological systems like bacterial cultures. [] For instance, in the decolorization of azo dyes by Halomonas sp. GYW, the presence of this compound impacted the reduction process. [] This suggests that it may act as a redox mediator, facilitating electron transfer and influencing the reduction of certain compounds. Further research is needed to fully elucidate the mechanisms involved.
Q2: What is the role of light in reactions involving this compound?
A2: this compound can act as a photosensitizer in the presence of light. [] Specifically, it can facilitate the autoxidation of certain buffers, such as HEPES, under light exposure. [] This process involves the absorption of light energy by this compound, leading to the generation of reactive oxygen species that then react with the buffer components.
Q3: Beyond its role as a redox mediator, are there other applications for this compound?
A3: While the provided research focuses on its redox properties, this compound derivatives have shown promise in gold recovery applications. [] While the specific details regarding this compound itself are absent from the abstract, this highlights the potential for broader applications within material science and resource extraction depending on the modification and application context.
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